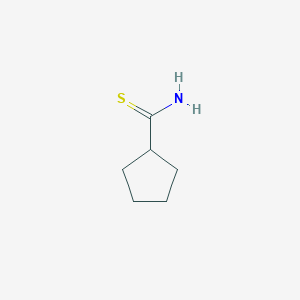

Cyclopentanecarbothioamide

Description

Evolution of Thioamide Chemistry and its Relevance to Cyclopentanecarbothioamide

The study of thioamides, the class of compounds to which this compound belongs, has a rich history. Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. researchgate.net This substitution imparts distinct physical and chemical properties. nih.gov Thioamides are generally less polar and more reactive than their corresponding amides. nih.govdokumen.pub The carbon-sulfur double bond (C=S) is weaker and longer than the carbon-oxygen double bond (C=O) in amides, making thioamides useful as reactive intermediates in organic synthesis. nih.gov

Historically, the synthesis of thioamides was often achieved through the thionation of amides using reagents like phosphorus pentasulfide or Lawesson's reagent. researchgate.net More contemporary methods have been developed to offer milder conditions and broader functional group tolerance. One such method is the thio-Ritter-type reaction, which allows for the synthesis of thioamides from alkyl bromides, nitriles, and hydrogen sulfide. rsc.org

The relevance of this evolved chemistry to this compound is direct. Modern synthetic routes provide efficient access to this specific molecule. For instance, it can be prepared from cyclopentane carboxamide. chemicalbook.com Another documented synthesis involves reacting cyclopentyl bromide with nitriles and hydrogen sulfide. rsc.org The availability of these robust synthetic methods has been crucial for enabling the exploration of this compound in further chemical applications. The unique reactivity of its thioamide group, a result of the fundamental principles of thioamide chemistry, makes it a versatile precursor for more complex molecular architectures. dokumen.pub

Current Research Landscape of this compound and its Derivatives

The contemporary research landscape for this compound is primarily centered on its utility as a synthetic intermediate in medicinal chemistry and materials science. It serves as a key starting material for the synthesis of various heterocyclic compounds and potential therapeutic agents.

A significant area of application is in the synthesis of kinase inhibitors. Research has shown that this compound is used as a reactant in the preparation of substituted nicotinimide inhibitors of Bruton's Tyrosine Kinase (BTK). google.com BTK is a validated target in the treatment of B-cell malignancies and autoimmune diseases. google.comgoogleapis.com In these synthetic schemes, this compound is reacted with other molecules, such as ethyl 2-bromo-3-oxo-3-(4-phenoxyphenyl)propanoate, to construct the core structures of these complex inhibitors. google.comgoogleapis.com

Furthermore, this compound and its derivatives have been identified as potential inhibitors of glutaminyl cyclase (QC). epo.org QC is an enzyme involved in the post-translational modification of proteins and has been implicated in the pathology of neurodegenerative diseases. epo.org

The investigation is not limited to the parent compound. Derivatives such as 1-[(Aminocarbonyl)amino]this compound and 2-(Tert-butoxycarbonylamino)this compound are also subjects of research, indicating an exploration of the chemical space around the this compound scaffold for various applications. chemsrc.com

Below are tables detailing the chemical properties of this compound and its role in synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 42202-73-3 | sigmaaldrich.com |

| Molecular Formula | C₆H₁₁NS | sigmaaldrich.com |

| Molecular Weight | 129.23 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| Melting Point | 140.0 - 141.0 °C | epo.org |

| InChI Key | WJWCBZIJPAIHLU-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Synthetic Research Applications of this compound

| Application Area | Role of this compound | Target Molecule/Class | Reference |

|---|---|---|---|

| Kinase Inhibition | Reactant/Intermediate | Substituted Nicotinimide BTK Inhibitors | google.com |

| Enzyme Inhibition | Precursor | Glutaminyl Cyclase (QC) Inhibitors | epo.org |

| Heterocyclic Synthesis | Precursor | (2-Cyclopentylthiazol-5-yl)methanol | chemicalbook.com |

Broader Implications of this compound Research in Chemical Science

The research focused on this compound has broader implications for the field of chemical science, particularly in organic synthesis and medicinal chemistry. The exploration of this compound and its reactions contributes to the expanding toolbox available to chemists for constructing complex molecules.

Its use as a building block for synthesizing potential therapeutics, such as BTK and QC inhibitors, underscores the importance of simple, well-characterized molecules as starting points in drug discovery pipelines. googleapis.comepo.org The successful incorporation of the this compound moiety into larger, biologically active compounds validates the synthetic strategies employed and encourages further investigation into thioamides as key intermediates.

Moreover, the study of this compound contributes to a deeper understanding of the reactivity and utility of the thioamide functional group. nih.govdokumen.pub As a relatively simple exemplar of its class, it provides a clear model for studying reactions like heterocycle formation, which are fundamental transformations in organic chemistry. The continued investigation into the synthesis and application of this compound and its derivatives is likely to lead to the discovery of new reactions and novel compounds with diverse applications in science and technology.

Propriétés

IUPAC Name |

cyclopentanecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWCBZIJPAIHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622837 | |

| Record name | Cyclopentanecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42202-73-3 | |

| Record name | Cyclopentanecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentanecarbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cyclopentanecarbothioamide and Its Analogues

Synthetic Pathways for Cyclopentanecarbothioamide Core Structure

The synthesis of the fundamental this compound structure can be achieved through several distinct and effective pathways. These routes include specialized named reactions, strategic ring-formation techniques, and methods for introducing the key sulfur atom.

Thio-Ritter Type Reactions in this compound Synthesis

A novel and direct approach to synthesizing thioamides, including this compound, is through a thio-Ritter-type reaction. rsc.org This transformation involves the reaction of alkyl bromides, nitriles, and hydrogen sulfide. rsc.org In a specific application of this method, this compound was prepared according to a general procedure, resulting in a 65% yield. rsc.org The reaction mechanism is proposed to involve the formation of a nitrilium ion intermediate from the reaction of a carbenium ion (generated from the alkyl halide) with a nitrile. organic-chemistry.orgnih.gov This intermediate is then trapped by hydrogen sulfide to yield the final thioamide product. rsc.org The process is valued for its operational simplicity and use of readily available starting materials. rsc.org

Key features of this reaction include the use of a nitronium salt such as NO₂BF₄ to facilitate the formation of the initial carbocation from an alkyl precursor. rsc.org The reaction conditions are typically mild, proceeding under an argon atmosphere. rsc.org

Strategic Cyclization Approaches for the Cyclopentane Moiety

The construction of the cyclopentane ring itself is a fundamental aspect of organic synthesis, with numerous strategies available that can generate precursors for this compound. baranlab.org These methods focus on creating the five-membered ring, which can then be further functionalized.

One powerful strategy is the [3+2] cycloaddition reaction . Palladium-catalyzed [3+2] reactions using twofold C(sp³)–H activation have been developed to create cyclopentane structures from simple aliphatic amides and maleimides. bohrium.com This method generates highly substituted cyclopentane products diastereoselectively. bohrium.com

Radical cyclization presents another effective route. Metal-hydride hydrogen atom transfer (MHAT) reactions can initiate the cyclization of appropriate substrates to form cyclopropane rings, and similar principles can be applied to form five-membered rings. rsc.org

Intramolecular condensation reactions , such as the aldol condensation, are classic and reliable methods for forming cyclic structures. baranlab.org For instance, a 1,5-dicarbonyl compound can undergo an intramolecular aldol reaction to form a cyclopentenone, which can subsequently be reduced and converted to the desired scaffold.

These cyclization strategies typically yield cyclopentane derivatives such as cyclopentanecarboxylic acid or cyclopentanecarboxamide, which serve as direct precursors for the final thioamide.

Integration of Sulfur into Cyclopentane-based Scaffolds

The most common and direct method for synthesizing this compound is through the thionation of its corresponding amide, cyclopentanecarboxamide. googleapis.comchemicalbook.com This process involves the replacement of the oxygen atom of the amide group with a sulfur atom. mdpi.com

A widely used reagent for this transformation is Lawesson's reagent . In a typical procedure, cyclopentanecarboxamide is treated with Lawesson's reagent in a solvent like toluene at an elevated temperature (e.g., 80 °C) under an inert atmosphere. googleapis.com The reaction mixture is then quenched with a basic solution, such as saturated sodium bicarbonate, to yield this compound. googleapis.com

Elemental sulfur can also be employed as the sulfur source under various conditions. mdpi.com For instance, reacting potassium acyltrifluoroborates with amines in the presence of elemental sulfur and sodium sulfide provides a mild, aqueous method for thioamide synthesis. chemistryviews.org While not specifically detailed for this compound, this represents a modern approach to sulfur integration. chemistryviews.org The Willgerodt–Kindler reaction, which uses elemental sulfur and an amine to convert a ketone to a thioamide, is another established method. mdpi.com

| Method | Precursor | Key Reagents | Typical Conditions | Reference |

| Thionation | Cyclopentanecarboxamide | Lawesson's Reagent | Toluene, 80 °C, N₂ atmosphere | googleapis.com |

| Thio-Ritter Reaction | Cyclopentyl bromide | Nitrile, H₂S, NO₂BF₄ | Acetonitrile, 45 °C | rsc.org |

Derivatization and Functionalization Strategies of this compound

Once the this compound core is synthesized, it can be modified to produce a wide range of analogues. These strategies involve either synthesizing derivatives from substituted precursors or using the thioamide as a building block for more complex heterocyclic systems.

Synthesis of Substituted this compound Analogues

Substituted analogues of this compound can be prepared by employing derivatized starting materials in the synthetic pathways described above. For example, using a substituted cyclopentanecarboxamide in a thionation reaction with Lawesson's reagent would yield the corresponding substituted this compound. googleapis.com The flexibility of this approach allows for the introduction of various functional groups onto the cyclopentane ring. epo.org

Similarly, the thio-Ritter reaction can accommodate a broad scope of substrates, enabling the synthesis of functionally diverse thioamides. rsc.org By starting with substituted alkyl bromides or nitriles, one can produce analogues with different substitution patterns.

The synthesis of azolecarboxamide derivatives for use as trkA inhibitors showcases how complex scaffolds incorporating thioamide-like structures are built from functionalized precursors. google.com These general principles of using substituted starting materials are directly applicable to the synthesis of this compound analogues.

Heterocyclic Annulation with this compound Precursors

The thioamide functional group is a versatile synthon for the construction of various sulfur- and nitrogen-containing heterocycles. mdpi.com this compound can serve as a key precursor in annulation reactions to form fused or substituted heterocyclic systems.

A primary example is the synthesis of thiazoles . The Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-haloketone. By reacting this compound with an appropriate α-haloketone, one could synthesize 2-cyclopentyl-substituted thiazoles. A related method involves the condensation of thioamides with ethyl bromopyruvate to form 2,4-disubstituted thiazoles. mdpi.com These established methods highlight the potential of this compound as a building block in medicinal chemistry. mdpi.com

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral molecules with high stereoselectivity is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. msu.edu Stereoselective synthesis refers to the preferential formation of one stereoisomer over another. msu.edu For chiral derivatives of this compound, where chirality may be present on the cyclopentane ring or at an alpha-position, achieving high diastereoselectivity or enantioselectivity is crucial.

Strategies for stereoselective synthesis often involve the use of a chiral auxiliary, a chiral catalyst, or a chiral substrate. msu.edu Any reaction that establishes a new stereogenic center has the potential to be stereoselective. msu.edu For instance, an aldol reaction involving a chiral enolate derived from a cyclopentyl ketone could be a step towards a chiral this compound derivative, creating new chiral centers with potential diastereoselection. msu.edu

While specific examples for the stereoselective synthesis of this compound are not extensively documented, general principles of asymmetric synthesis are applicable. For example, the use of chiral auxiliaries attached to the nitrogen atom or the cyclopentane ring can direct the approach of reagents to one face of the molecule, leading to a preferred stereoisomer. Similarly, chiral catalysts, including metal complexes with chiral ligands or chiral organocatalysts, can create a chiral environment around the reactants, influencing the stereochemical outcome of the thioamide formation step. The development of such methods is essential for accessing enantiopure this compound derivatives for biological evaluation.

Recent advancements in asymmetric catalysis, such as Co(II)-based metalloradical catalysis, have enabled the stereoselective synthesis of various chiral cyclopropanes, demonstrating the power of catalysis in controlling stereochemistry. nih.gov Adapting such catalytic systems to reactions involving cyclopentyl substrates could provide a pathway to chiral this compound analogues.

Catalytic Approaches in this compound Synthesis

Catalysis offers significant advantages in chemical synthesis, including increased reaction rates, milder reaction conditions, and improved selectivity, all of which align with the principles of green chemistry. kharagpurcollege.ac.in The development of catalytic methods for thioamide synthesis is an active area of research.

Transition metals have been employed as catalysts in a variety of reactions to form thioamides. One approach involves the palladium-catalyzed Suzuki-Miyaura coupling of thioamides with aryl boronic acids, which results in the formation of diaryl ketones via a desulfurative cross-coupling. nih.gov This reaction proceeds through a proposed palladium-carbene intermediate. nih.gov While this method transforms a pre-existing thioamide, other transition metal-catalyzed reactions focus on its direct synthesis.

For example, thioamides can be synthesized through the cross-coupling of Grignard reagents with N,N-dimethylthiocarbamoyl chloride, a reaction that can be catalyzed by transition metals. researchgate.net A notable palladium-catalyzed reaction involves the desulfurative coupling of thioureas or thioamides to generate metal-aminocarbene complexes in situ, which then undergo cross-coupling. nih.gov This strategy was successfully applied to the synthesis of various diaryl ketones from thioamides with good functional group tolerance, including halides, ketones, esters, and nitro groups. nih.gov Applying such a methodology to this compound could provide a route to cyclopentyl ketones.

| Catalyst System | Substrates | Product Type | Key Features | Reference |

| PdCl₂(PPh₃)₂ | Thioamides, Aryl boronic acids | Diaryl ketones | Broad functional group tolerance; proceeds via carbene intermediate. | nih.gov |

| Palladium Complex | Thioamides, Aryl halides | α-Arylated thioamides | Reaction is specific to thioamides, not amides. | dokumen.pub |

| Copper Catalyst | Aryl thioacetamides | α-Keto thioamides | Oxidation of the α-position to the C=S group. | dokumen.pub |

This table summarizes transition metal-catalyzed transformations involving thioamides.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, often providing complementary reactivity and selectivity to metal-based catalysts. In the context of thioamide synthesis, organocatalysts have been shown to improve reaction efficiency and selectivity. mdpi.com

For instance, imidazole has been utilized as an organocatalyst (20 mol%) for the synthesis of thioamides from amines and sulfur in a green solvent system of H₂O:EtOH (1:1). researchgate.net This method offers mild reaction conditions, easy product isolation, and good to excellent yields (85–94%) without the need for column chromatography. researchgate.net Another approach involves the organocatalytic generation of difluorocarbene (:CF₂) under mild conditions for the S-difluoromethylation of secondary thioamides, preventing the decomposition of the starting material. nii.ac.jp Thioamide-based organocatalysts themselves have demonstrated improved yields and stereoselectivity in reactions like the addition of indoles to nitroalkenes compared to their amide counterparts. mdpi.com

| Organocatalyst | Reaction Type | Key Advantages | Reference |

| Imidazole | Thioamide synthesis from amines | Green solvent, mild conditions, high yields, no chromatography. | researchgate.net |

| N,N,N´,N´-tetramethyl-1,8-diaminonaphthalene | S-difluoromethylation of thioamides | Mild conditions, prevents substrate decomposition. | nii.ac.jp |

| Thioamide-Cinchona Alkaloid | Asymmetric catalysis | Improved yield and stereoselectivity over amide analogues. | mdpi.com |

This table highlights various organocatalytic methods relevant to thioamide synthesis and modification.

Biocatalysis, using enzymes to perform chemical transformations, offers unparalleled selectivity and operates under mild, environmentally benign conditions. The enzymatic synthesis of thioamides is a growing field. nih.govacs.org For example, the biosynthesis of the thioamide-containing natural product 6-thioguanine involves a two-enzyme system, YcfA and YcfC, which use cysteine as the sulfur source. nih.govresearchgate.net The mechanism involves the adenylation of the amide carbonyl by YcfA, followed by sulfur transfer. nih.govresearchgate.netresearchgate.net

Another enzymatic strategy employs vanadium-dependent haloperoxidases for the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles. nih.govacs.org This process utilizes a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant. nih.govacs.org While these systems are specific to their natural substrates, the principles of enzymatic thioamidation could be harnessed for synthetic purposes. The development of chemoenzymatic strategies, potentially using engineered enzymes with altered substrate specificity, could provide a novel and highly selective route to this compound and its chiral derivatives.

| Enzyme System | Reaction | Mechanism/Key Features | Reference |

| YcfA / YcfC | Thioamidation of guanine nucleotides | Bipartite enzyme system; uses cysteine as sulfur source via an adenylation mechanism. | nih.govresearchgate.net |

| Vanadium-dependent haloperoxidases | Oxidative dimerization of thioamides | Forms 1,2,4-thiadiazoles; uses H₂O₂ and catalytic halide. | nih.govacs.org |

| IscS / TusA / TusBCD / TusE / MnmA | tRNA thioamidation | Multi-protein sulfur relay system starting from cysteine. | nih.gov |

This table details enzyme systems capable of forming or modifying thioamides.

Organocatalytic Methods for Enhanced Selectivity

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kharagpurcollege.ac.in Key principles include the use of safer solvents, energy efficiency, and catalysis. kharagpurcollege.ac.in

One of the primary goals of green chemistry is to minimize or eliminate the use of volatile and toxic organic solvents. kharagpurcollege.ac.inpharmafeatures.com This has led to the development of solvent-free reactions and the use of environmentally benign solvents like water. pharmafeatures.comlucp.netslideshare.net

Solvent-free methods for thioamide synthesis have been developed, offering benefits such as reduced waste, lower energy consumption, and simplified purification. pharmafeatures.comslideshare.net For example, a mild and efficient method for synthesizing thioamides involves reacting aliphatic or aromatic nitriles with thioacetic acid in the presence of calcium hydride under solvent-free conditions at 80°C, affording products in high yields (76–95%). organic-chemistry.org This method tolerates a wide range of functional groups. organic-chemistry.org The Willgerodt-Kindler reaction, a classic method for thioamide synthesis, can also be performed under solvent-free conditions. A one-pot, multicomponent reaction between aldehydes, sulfur, and an amine at 100°C proceeds efficiently without any catalyst or solvent. researchgate.net

Water is an attractive green solvent due to its abundance, non-toxicity, and non-flammability. lucp.net Aqueous synthesis of thioamides has been demonstrated, for instance, by reacting aldehydes and N-substituted formamides with sodium sulfide as the sulfur source in water. organic-chemistry.org Another green protocol uses water to mediate thioamide synthesis from various amines without added energy, catalysts, or other additives. organic-chemistry.org These aqueous and solvent-free approaches represent sustainable and practical alternatives for the synthesis of this compound.

| Method | Reactants | Conditions | Key Green Aspect | Reference |

| Thioamidation | Nitriles, Thioacetic acid, CaH₂ | 80°C, 1-1.5 h | Solvent-free | organic-chemistry.org |

| Willgerodt-Kindler Reaction | Aldehydes, Sulfur, Amines | 100°C, 20-70 min | Solvent-free, catalyst-free | researchgate.net |

| Thioamidation | Aldehydes, N-substituted formamides, Na₂S | Water | Aqueous medium | organic-chemistry.org |

| Thioamidation | Amines, Sulfur | Water, rt | Aqueous, no added energy/catalyst | organic-chemistry.org |

This table showcases green chemistry approaches to thioamide synthesis.

Atom Economy and Waste Minimization in Synthetic Routes

The concept of atom economy, a cornerstone of green chemistry, seeks to maximize the incorporation of all materials used in a process into the final product. researchgate.net This principle is pivotal in designing sustainable synthetic routes that minimize the generation of chemical waste.

Traditional methods for the synthesis of thioamides, including this compound, often involve the use of thionating agents like Lawesson's reagent or phosphorus pentasulfide. A known route to this compound involves the reaction of Cyclopentanecarboxamide with Lawesson's reagent. googleapis.com While effective on a small scale, this method presents challenges in scalability and generates significant phosphorus-containing byproducts, leading to a lower atom economy and creating waste that requires disposal.

To address these shortcomings, more atom-economical approaches have been developed for the synthesis of thioamides. One notable example is the three-component reaction involving alkynes, elemental sulfur, and aliphatic amines. acs.org This method is inherently more atom-economical as it directly combines the three starting materials to form the thioamide product with minimal byproducts.

Another innovative and greener approach involves a thio-Ritter-type reaction. For instance, this compound has been synthesized from cyclopentyl bromide, acetonitrile, and hydrogen sulfide, affording the product in a 65% yield. rsc.org While this method provides a direct route, a thorough analysis of its atom economy and waste profile is necessary to fully assess its environmental footprint.

Solvent selection also plays a crucial role in waste minimization. The use of environmentally benign solvents or solvent-free conditions is highly desirable. Research has demonstrated the synthesis of thioamides in greener media such as a 1:1 mixture of water and ethanol or under solvent-free conditions, which significantly reduces the generation of volatile organic compound (VOC) waste. researchgate.net

The following table summarizes different synthetic strategies for thioamides and their implications for atom economy and waste minimization.

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Atom Economy/Waste Profile | Reference(s) |

| Thionation of Amide | Cyclopentanecarboxamide | Lawesson's Reagent, Toluene | Lower atom economy due to the formation of phosphorus-based byproducts. | googleapis.com |

| Three-Component Reaction | Alkyne, Elemental Sulfur, Aliphatic Amine | Catalyst-free | High atom economy, as most atoms from the reactants are incorporated into the product. | acs.org |

| Thio-Ritter-type Reaction | Cyclopentyl bromide, Acetonitrile | Nitronium tetrafluoroborate, Hydrogen sulfide | Moderate to good yield; waste includes salts and unreacted starting materials. | rsc.org |

| Green Solvent Synthesis | Aldehydes, Amines, Sulfur | Water:Ethanol (1:1) | Reduces use of hazardous organic solvents, minimizing solvent waste. | researchgate.net |

Development of Sustainable Catalytic Systems

The development of catalytic systems that are efficient, selective, and reusable is a key aspect of sustainable chemistry. Catalysts can significantly lower the energy requirements of a reaction and enable the use of more environmentally friendly reaction pathways.

While specific catalytic systems for the direct synthesis of this compound are not extensively documented, research on the synthesis of aliphatic and other thioamides provides valuable insights into potential sustainable catalytic approaches.

One promising strategy involves the use of organocatalysts. For example, imidazole has been employed as an effective organocatalyst for the synthesis of thioamides from aliphatic amines, aldehydes, and sulfur in a water-ethanol mixture. researchgate.net This approach avoids the use of potentially toxic and expensive metal catalysts.

The use of deep eutectic solvents (DESs) as both the reaction medium and catalyst represents another significant advancement. rsc.orgresearchgate.net A choline chloride-urea based DES has been successfully used for the synthesis of a variety of thioamides from aldehydes or ketones, amines, and elemental sulfur. rsc.orgresearchgate.net This method offers several advantages, including mild reaction conditions, the absence of additional catalysts, and the potential for solvent recycling, all of which contribute to a more sustainable process. rsc.orgresearchgate.net

Heterogeneous catalysts are also being explored to facilitate easier separation and recycling, thereby reducing waste. Although not specifically applied to this compound yet, the development of such catalysts for thioamide synthesis is an active area of research.

The table below highlights some sustainable catalytic systems developed for thioamide synthesis, which could potentially be adapted for the production of this compound.

| Catalytic System | Catalyst Type | Reaction | Advantages | Reference(s) |

| Imidazole in Water/Ethanol | Organocatalyst | Aldehyde + Amine + Sulfur → Thioamide | Metal-free, greener solvent system, good to excellent yields. | researchgate.net |

| Deep Eutectic Solvent (DES) | DES (e.g., Choline chloride-urea) | Ketone/Aldehyde + Amine + Sulfur → Thioamide | Catalyst-free, biodegradable solvent, mild conditions, recyclable. | rsc.orgresearchgate.net |

Q & A

Basic: What are the established synthetic routes for Cyclopentanecarbothioamide, and how do reaction conditions influence yield?

Methodological Answer:

Synthetic routes typically involve cyclopentane derivatives as precursors. A common approach is the thioamidation of cyclopentanecarbonyl chloride using ammonium thiocyanate or Lawesson’s reagent under anhydrous conditions (e.g., dry THF or toluene). Reaction temperature (40–80°C) and stoichiometric ratios (1:1.2 for carbonyl chloride to thiocyanate) are critical for minimizing by-products like disulfides . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Researchers should report solvent purity, reaction time, and characterization data (e.g., NMR, FTIR) to ensure reproducibility .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm structural integrity by identifying cyclopentane ring protons (δ 1.5–2.5 ppm) and the thiocarbonyl group (C=S resonance at ~200 ppm in 13C NMR).

- FTIR : Detect C=S stretching vibrations (1200–1050 cm⁻¹) and N-H bending (amide II band, ~1550 cm⁻¹).

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water mobile phases to assess purity and detect sulfur-related adducts in ESI+ mode .

Standardize protocols using reference spectra from databases like NIST Chemistry WebBook for cross-validation .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to determine charge distribution and nucleophilic attack sites (e.g., sulfur vs. nitrogen).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. chloroform) on reaction pathways using software like Gaussian or GROMACS.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize experimental bioactivity discrepancies . Validate predictions with kinetic experiments (e.g., monitoring reaction rates via UV-Vis spectroscopy).

Advanced: How to resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Systematic Review : Follow PRISMA guidelines to aggregate and assess literature, prioritizing studies with rigorous controls (e.g., cell line validation, dose-response curves) .

- Meta-Analysis : Use random-effects models to quantify heterogeneity in IC50 values, adjusting for variables like assay type (e.g., MTT vs. ATP-based viability tests) .

- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., identical pH, temperature, and solvent systems) and validate purity via elemental analysis .

Basic: How to design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, analyzing degradation products via HPLC-MS.

- pH-Dependent Studies : Prepare buffered solutions (pH 2–10) and monitor thiocarbonyl hydrolysis using UV-Vis spectroscopy (λ = 260 nm).

- Data Reporting : Include kinetic parameters (e.g., t90 values) and degradation pathways (e.g., oxidation to sulfonic acid derivatives) in supplementary materials .

Advanced: What strategies optimize synthetic yield while minimizing by-products in large-scale this compound synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., catalyst loading, solvent polarity) and identify interactions .

- Flow Chemistry : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., dimerization).

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time feedback on reaction progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.